methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate typically involves the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine under basic conditions to form the intermediate 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents on the aromatic ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring but different substituents.
Sulfapyridine: A sulfonamide with a pyridine ring instead of a pyrimidine ring.
Uniqueness
Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of a carbamate group, a sulfamoyl group, and a dimethylpyrimidinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-9-8-10(2)16-13(15-9)18-23(20,21)12-6-4-11(5-7-12)17-14(19)22-3/h4-8H,1-3H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJJZDDUUQPLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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